
(Pyridin-2-yl)methyl docosa-7,15-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-2-yl)methyl docosa-7,15-dienoate: is a chemical compound characterized by the presence of a pyridine ring attached to a long-chain fatty acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-2-yl)methyl docosa-7,15-dienoate typically involves the esterification of docosa-7,15-dienoic acid with (Pyridin-2-yl)methanol. The reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (Pyridin-2-yl)methyl docosa-7,15-dienoate can undergo oxidation reactions, particularly at the double bonds in the docosa-7,15-dienoate moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of epoxides or diols from the double bonds.
Reduction: Saturated ester product.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Pyridin-2-yl)methyl docosa-7,15-dienoate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the study of lipid metabolism and signaling pathways. Its long-chain ester moiety makes it a useful probe for investigating the interactions of fatty acids with biological membranes and proteins.
Medicine
Research is ongoing into the potential therapeutic applications of this compound. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies.
Industry
In materials science, this compound can be used in the development of novel polymers and coatings. Its long-chain ester structure imparts unique physical properties, such as flexibility and hydrophobicity, to the materials.
Wirkmechanismus
The mechanism by which (Pyridin-2-yl)methyl docosa-7,15-dienoate exerts its effects is not fully understood. it is believed to interact with cellular membranes and proteins, potentially altering their structure and function. The pyridine ring may also participate in coordination with metal ions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Pyridin-2-yl)methyl oleate: Similar structure but with a different fatty acid moiety.
(Pyridin-2-yl)methyl linoleate: Contains a different unsaturated fatty acid.
(Pyridin-2-yl)methyl stearate: Saturated fatty acid ester.
Uniqueness
(Pyridin-2-yl)methyl docosa-7,15-dienoate is unique due to the presence of multiple double bonds in the docosa-7,15-dienoate moiety. This feature imparts distinct chemical reactivity and biological activity compared to its saturated or mono-unsaturated counterparts. The combination of a pyridine ring with a long-chain polyunsaturated ester makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
113715-68-7 |
|---|---|
Molekularformel |
C28H45NO2 |
Molekulargewicht |
427.7 g/mol |
IUPAC-Name |
pyridin-2-ylmethyl docosa-7,15-dienoate |
InChI |
InChI=1S/C28H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-28(30)31-26-27-23-21-22-25-29-27/h7-8,15-16,21-23,25H,2-6,9-14,17-20,24,26H2,1H3 |
InChI-Schlüssel |
ZFSWZHMQMRYSOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCC=CCCCCCC(=O)OCC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


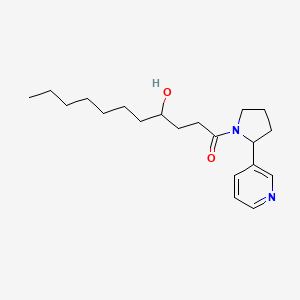
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)
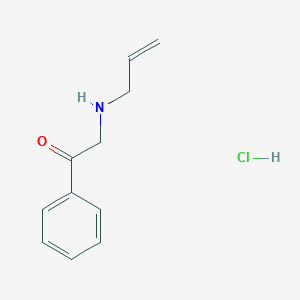

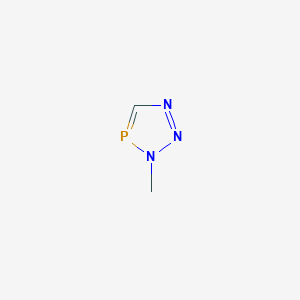
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
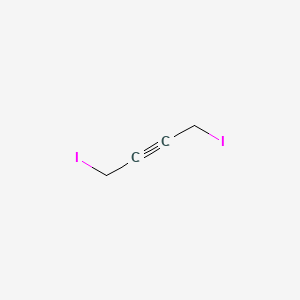
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)

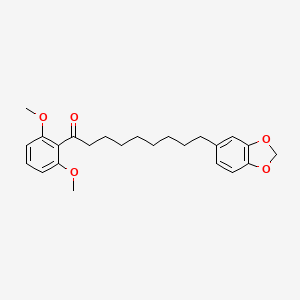
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)

![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)

